![molecular formula C11H19NO4 B2644480 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid CAS No. 1638772-03-8](/img/no-structure.png)

3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

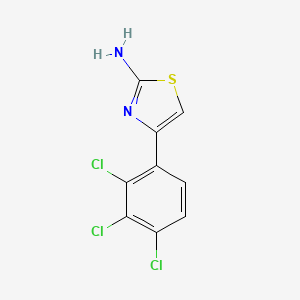

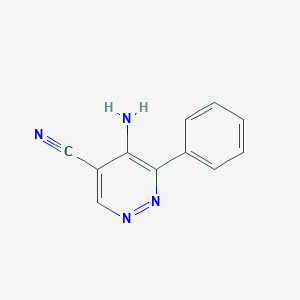

The molecular structure of this compound is determined by its molecular formula, C11H19NO4. It contains a cyclobutane ring, which is a type of cycloalkane . Cycloalkanes are hydrocarbons with one or more rings of carbon atoms . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It is also predicted to have a pKa value of 3.40±0.10, indicating that it can act as a weak acid .Applications De Recherche Scientifique

Imaging and Diagnosis

The compound, specifically as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), has been explored for its potential in nuclear medicine imaging. Labeled with fluorine-18, it has demonstrated tumor-avid characteristics, indicating its application in localizing tumors. For instance, studies have shown that [18F]FACBC exhibits significant uptake in brain tumors, showing potential as a PET tracer for tumor imaging. This has been demonstrated through comparative studies with [18F]2-fluorodeoxyglucose (FDG) in rat brain gliosarcoma models and human PET studies on patients with glioblastoma multiforme. The uptake of [18F]FACBC in tumors compared to normal brain tissue suggests its potential utility in delineating tumor boundaries and enhancing diagnostic accuracy in oncology (Shoup et al., 1999).

Cancer Treatment and Management

The application extends to the management and treatment of cancer, particularly in identifying metastatic lesions. For instance, a phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC) in metastatic prostate cancer demonstrated that this compound is safe for patients and has the potential to delineate primary prostate lesions and metastases. This suggests its role not only in diagnosis but also in the precise targeting of cancer treatment, helping to inform therapeutic decisions (Inoue et al., 2014).

Radiation Dosimetry and Safety Assessment

The compound has also been studied for its biodistribution and radiation dosimetry characteristics in humans, crucial for assessing the safety of radiolabeled compounds used in imaging. Studies indicate favorable dosimetry profiles with low bladder excretion rates and significant uptake in organs like the pancreas and liver. This supports its use in PET imaging and its potential for wider clinical applications, given the acceptable levels of radiation exposure for patients (Nye et al., 2007).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylpropan-2-ol", "cyclobutane-1,2-dicarboxylic acid", "ammonia", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-methylpropan-2-ol to 2-methylpropan-2-yl acetate using acetic anhydride and acetic acid as a catalyst.", "Step 2: Reduction of 2-methylpropan-2-yl acetate to 2-methylpropan-2-ol using sodium borohydride as a reducing agent.", "Step 3: Conversion of cyclobutane-1,2-dicarboxylic acid to cyclobutane-1-carboxylic acid using hydrochloric acid and water.", "Step 4: Conversion of cyclobutane-1-carboxylic acid to 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid using ammonia, sodium hydroxide, and 2-methylpropan-2-ol as a solvent." ] } | |

| 1638772-03-8 | |

Formule moléculaire |

C11H19NO4 |

Poids moléculaire |

229.276 |

Nom IUPAC |

3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8(12)6-4-7(5-6)9(13)14/h6-8H,4-5,12H2,1-3H3,(H,13,14) |

Clé InChI |

VSQSBIHMGOYUDW-LUHQIEFSSA-N |

SMILES |

CC(C)(C)OC(=O)C(C1CC(C1)C(=O)O)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2644399.png)

![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)

![5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2644403.png)

![N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide](/img/structure/B2644404.png)

![4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2644406.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)

![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)

![N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644416.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)